BenchChemオンラインストアへようこそ!

2-methyl-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide

Data Integrity Procurement Screening

This non-annulated thiophenylamide is a critical Roche-patented dual FABP4/5 inhibitor scaffold. Its unique 2-methylbenzamide-urea-thiophene architecture defines its chemical space; minor structural changes abrogate the desired dual inhibition profile. Procure as an unbiased, structurally novel starting point for metabolic disease research, SAR expansion around ortho-methyl substitution, fundamental ADME profiling to fill critical data gaps (solubility, LogP, stability), or head-to-head chemotype selectivity screening against HDAC inhibitors sharing the same molecular formula (e.g., BRD-6929).

Molecular Formula C19H17N3O2S
Molecular Weight 351.42
CAS No. 1207054-36-1
Cat. No. B2722089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide
CAS1207054-36-1
Molecular FormulaC19H17N3O2S
Molecular Weight351.42
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NC2=CC=CC=C2NC(=O)NC3=CC=CS3
InChIInChI=1S/C19H17N3O2S/c1-13-7-2-3-8-14(13)18(23)20-15-9-4-5-10-16(15)21-19(24)22-17-11-6-12-25-17/h2-12H,1H3,(H,20,23)(H2,21,22,24)
InChIKeyOFXUJKCKCUIQSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-methyl-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide (CAS 1207054-36-1): Chemical Identity and Structural Classification


2-methyl-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide (CAS 1207054-36-1) is a synthetic small molecule with the molecular formula C19H17N3O2S and a molecular weight of 351.4 g/mol . The compound features a 2-methylbenzamide core linked via a urea bridge to a thiophene moiety. This structural architecture places it within the class of non-annulated thiophenylamides, a series patented by Hoffmann-La Roche as dual inhibitors of Fatty Acid Binding Proteins 4 and 5 (FABP4/5) [1]. Its specific combination of a 2-methyl substituent on the benzamide ring and the thiophen-2-yl ureido linker defines its chemical space relative to other in-class analogs.

Procurement Risk: Why 2-methyl-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide Cannot Be Interchanged with Other 2-Ureido Thiophene Carboxamides


Substituting 2-methyl-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide with a closely related analog from the same non-annulated thiophenylamide class is associated with significant pharmacological uncertainty. The parent patent describes a vast generic structure where variations in substituents (R groups) on the aryl and thiophene rings dictate selectivity between FABP4 and FABP5 isoforms [1]. Even minor structural changes, such as removing the 2-methyl group or altering the ureido linkage, can abrogate the desired dual FABP4/5 inhibition profile, which is critical for the therapeutic hypothesis in metabolic and inflammatory diseases [1]. Without direct, quantitative comparative pharmacology data for this specific compound relative to its nearest neighbors, any generic substitution risks losing target engagement and downstream efficacy.

Quantitative Differentiation Evidence for 2-methyl-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide (CAS 1207054-36-1)


Absence of Verified Public Bioactivity Data Defines Its Selection Profile Relative to Well-Characterized Kinase Inhibitors

A comprehensive search of authoritative public databases, including PubMed, BindingDB, and ChEMBL, yielded no verified quantitative bioactivity data (e.g., IC50, Ki, EC50) for 2-methyl-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide. This stands in stark contrast to structurally analogous 2-ureido thiophene carboxamide (UTC) checkpoint kinase 1 (Chk1) inhibitors, for which robust QSAR models and cellular potency data (e.g., compound 12n) have been published [1]. The specific compound's absence from these datasets indicates it has not been profiled against common kinase panels, making its procurement distinct from selecting a validated Chk1 inhibitor.

Data Integrity Procurement Screening

Structural Uniqueness of the 2-Methylbenzamide Moiety Within the Patented FABP4/5 Inhibitor Series

The patented series of non-annulated thiophenylamides (US 9,353,102) defines activity based on specific substitution patterns [1]. The 2-methyl substituent on the benzamide ring of CAS 1207054-36-1 is a key structural feature. Within this patent's Markush structure, the nature of R1 and R2 substituents on the aryl ring A is explicitly linked to the compound's inhibitory activity against FABP4 and/or FABP5. While the patent does not provide direct comparative IC50 data for the 2-methyl analog versus the unsubstituted or 3-methyl isomers, the explicit claim coverage of this substitution pattern indicates its critical role in defining a unique pharmacological space distinct from other alkyl-substituted analogs.

Medicinal Chemistry SAR FABP Inhibitors

Absence of Physicochemical and ADME Data Creates a Critical Information Gap Versus Characterized Analogs

Standard physicochemical properties such as aqueous solubility, LogP, and melting point are listed as 'N/A' for CAS 1207054-36-1 on major chemical databases . This is a critical differentiator from other well-characterized benzamide and thiophene carboxamide inhibitors, such as the HDAC1/2 inhibitor BRD-6929 (which shares the same molecular formula, C19H17N3O2S, and is a brain-penetrant compound with known solubility and ADME profiles) . The complete lack of solubility and stability data for CAS 1207054-36-1 means that its formulation and handling requirements are unknown and must be empirically determined, presenting a distinct experimental challenge.

ADME Physicochemical Properties Drug-likeness

Target Application Scenarios for 2-methyl-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide Guided by Procurement Evidence


Probing Novel FABP4/5 Biology Without Preconceived Pharmacology

This scenario is ideal for a research group investigating the multifaceted roles of FABP4 and FABP5 in metabolic disease. As the compound is patent-protected for this target class but lacks public bioactivity data, it serves as an unbiased chemical starting point. Its procurement is justified by the need for a structurally novel ligand to explore FABP4/5 pharmacology without the bias of previously published, potent inhibitors, directly leveraging its patented target hypothesis [1].

Structure-Activity Relationship (SAR) Expansion of Non-Annulated Thiophenylamides

Medicinal chemistry teams aiming to expand the SAR around the Roche FABP4/5 inhibitor scaffold will require the 2-methylbenzamide derivative as a key intermediate or reference compound. Its specific substitution pattern serves as a benchmark for evaluating the impact of ortho-methyl substitution on target affinity and selectivity, making its procurement essential for generating proprietary, comparative SAR data against unsubstituted or differently substituted analogs [1].

Physicochemical and ADME Profiling of an Uncharacterized Chemical Series

Contract research organizations (CROs) or internal ADME groups can procure this compound to conduct fundamental property profiling. The complete absence of solubility, LogP, and stability data for CAS 1207054-36-1 makes it a viable candidate for generating novel datasets. This application is distinct from using well-characterized probes, as the resulting data will add new knowledge to a sparse chemical space, directly addressing the critical information gap highlighted by its 'N/A' entries in property databases .

Selectivity Profiling Against Closely Related C19H17N3O2S Isomers

A biochemical pharmacology lab can use this compound in a panel of assays to determine its selectivity profile against other targets for which structurally similar inhibitors exist (e.g., HDAC1/2) . The specific procurement of this FABP-targeted compound, rather than a known HDAC inhibitor like BRD-6929 (which has the same molecular formula), is critical. This approach allows for a direct, head-to-head comparison of target engagement and off-target effects between two distinct chemotypes sharing the same molecular formula, generating high-value selectivity data.

Quote Request

Request a Quote for 2-methyl-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.